1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene
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Overview
Description
1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of five chlorine atoms and a sulfur-containing functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of a suitable precursor compound, followed by the introduction of the sulfur-containing functional group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals like chlorine gas.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur-containing group to thiols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the sulfur-containing functional group, making it less reactive in certain types of reactions.
1,2,3,4,5-Hexachlorobenzene: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-methoxybenzene: Contains a methoxy group instead of the sulfur-containing group, leading to different reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both chlorine atoms and a sulfur-containing functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
21250-29-3 |
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Molecular Formula |
C6Cl5NOS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(sulfinylamino)benzene |
InChI |
InChI=1S/C6Cl5NOS/c7-1-2(8)4(10)6(12-14-13)5(11)3(1)9 |
InChI Key |
RZLMRYSWBFQWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=S=O |
Origin of Product |
United States |
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